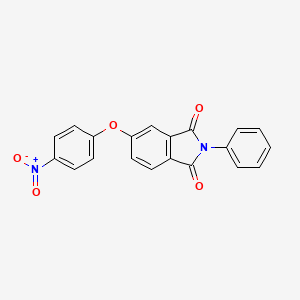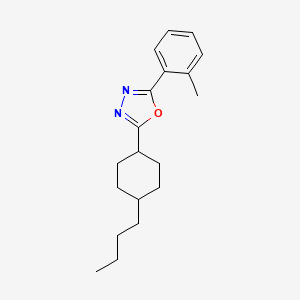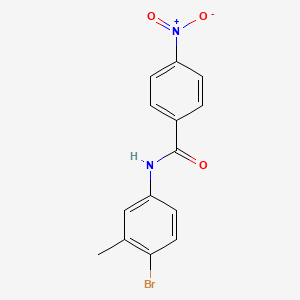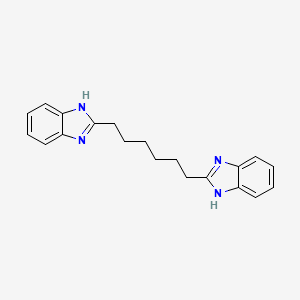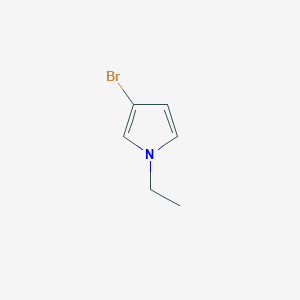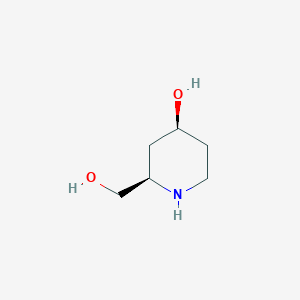
(2R,4S)-2-(Hydroxymethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2-(Hydroxymethyl)piperidin-4-ol is a chiral compound with significant importance in various fields of scientific research. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The specific stereochemistry of this compound is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(Hydroxymethyl)piperidin-4-ol typically involves the use of optically active starting materials to ensure the desired stereochemistry. One common method is the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral catalysts and advanced separation techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-(Hydroxymethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R,4S)-2-(Hydroxymethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4S)-2-(Hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-2-(Hydroxymethyl)pyrrolidin-4-ol: Similar structure but with a five-membered ring.
(2R,4S)-2-(Hydroxymethyl)morpholin-4-ol: Contains an oxygen atom in the ring instead of nitrogen.
(2R,4S)-2-(Hydroxymethyl)azepan-4-ol: Features a seven-membered ring.
Uniqueness
(2R,4S)-2-(Hydroxymethyl)piperidin-4-ol is unique due to its specific stereochemistry and the presence of a piperidine ring. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R,4S)-2-(hydroxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C6H13NO2/c8-4-5-3-6(9)1-2-7-5/h5-9H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
ZIAMNCSCLHKWGP-RITPCOANSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1O)CO |
Canonical SMILES |
C1CNC(CC1O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
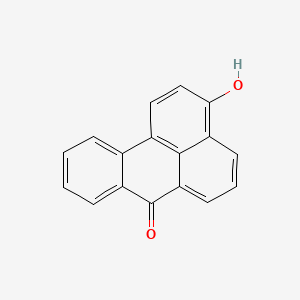
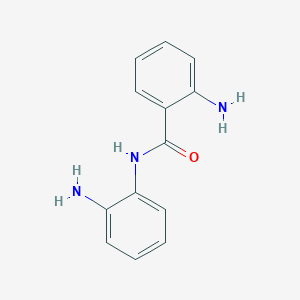
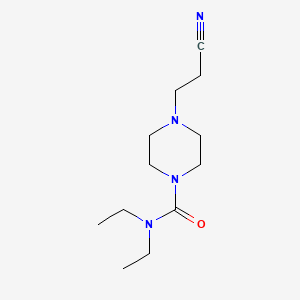
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)

